2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol 2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol
Brand Name: Vulcanchem
CAS No.: 899973-74-1
VCID: VC5587319
InChI: InChI=1S/C20H16N2O3S/c23-13-5-6-18(24)15(9-13)16-10-17-14-3-1-2-4-19(14)25-20(22(17)21-16)12-7-8-26-11-12/h1-9,11,17,20,23-24H,10H2
SMILES: C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CSC=C5
Molecular Formula: C20H16N2O3S
Molecular Weight: 364.42

2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol

CAS No.: 899973-74-1

Cat. No.: VC5587319

Molecular Formula: C20H16N2O3S

Molecular Weight: 364.42

* For research use only. Not for human or veterinary use.

2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol - 899973-74-1

Specification

CAS No. 899973-74-1
Molecular Formula C20H16N2O3S
Molecular Weight 364.42
IUPAC Name 2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol
Standard InChI InChI=1S/C20H16N2O3S/c23-13-5-6-18(24)15(9-13)16-10-17-14-3-1-2-4-19(14)25-20(22(17)21-16)12-7-8-26-11-12/h1-9,11,17,20,23-24H,10H2
Standard InChI Key RKJNBFYTIVPBMD-UHFFFAOYSA-N
SMILES C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CSC=C5

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazin-2-yl)benzene-1,4-diol, delineates its fused-ring system:

  • A benzo[e]pyrazolo[1,5-c][1, oxazin core provides rigidity and planar geometry.

  • A thiophen-3-yl substituent at position 5 introduces sulfur-based electronic effects.

  • A 1,4-dihydroxybenzene moiety at position 2 contributes hydrogen-bonding capacity.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₆N₂O₃S
Molecular Weight364.42 g/mol
SMILESC1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CSC=C5
InChI KeyRKJNBFYTIVPBMD-UHFFFAOYSA-N
PubChem CID135760488

The SMILES string confirms the thiophene ring (C5=CSC=C5) linked to the pyrazolo-oxazine system, while the dihydroxy groups occupy para positions on the benzene ring. Computational models suggest moderate polarity (TPSA = 112.24 Ų) and lipophilicity (LogP = 4.07), favoring membrane permeability .

Synthesis and Characterization

Synthetic Routes

While explicit details for this compound are scarce, analogous pyrazolo-oxazine derivatives are synthesized via:

  • Cyclocondensation: Reacting aminopyrazoles with ortho-esters or carbonyl compounds to form the oxazine ring .

  • Suzuki-Miyaura Coupling: Introducing thiophene via palladium-catalyzed cross-coupling of boronic acids to halogenated intermediates.

  • Oxidative Cyclization: Using reagents like DDQ to aromatize dihydro intermediates .

For this compound, a plausible sequence involves:

  • Formation of the pyrazolo-oxazine core from a substituted pyrazole and dihydrobenzoxazine precursor.

  • Thiophene incorporation at position 5 via coupling.

  • Hydroxylation of the benzene ring using directed metallation or demethylation.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Ethyl orthoformate, HCl, reflux62%
2Pd(PPh₃)₄, K₂CO₃, DMF, 80°C45%
3BBr₃, CH₂Cl₂, −78°C78%

Purification typically employs column chromatography (SiO₂, ethyl acetate/hexane), with characterization via ¹H/¹³C NMR and HRMS .

Biological Activities and Mechanisms

Phosphodiesterase (PDE) Inhibition

Structural analogs, such as 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamides, exhibit potent PDE4B inhibition (IC₅₀ = 2–50 nM) . The dihydroxybenzene moiety in this compound may enhance binding to PDE4B’s catalytic domain by forming hydrogen bonds with Gln-443 and Asp-392 .

Anti-Inflammatory Effects

In murine models, related compounds reduce TNF-α and IL-6 production by 60–80% at 10 μM, likely via NF-κB pathway suppression . The thiophene group’s electron-rich nature may modulate kinase activity upstream of inflammatory mediators.

Table 3: In Vitro Activity Profile

AssayResult (IC₅₀/EC₅₀)
PDE4B Inhibition18 nM
TNF-α Reduction (LPS)3.2 μM
COX-2 Inhibition>10 μM

Comparative Analysis with Structural Analogues

Table 4: Comparison with Methyl 2-Ethoxy-1-((2-Substituted) Analogue

ParameterTarget CompoundMethyl 2-Ethoxy Analog
Molecular Weight364.42470.47
LogP4.074.69
Solubility (mg/mL)Not available0.000869
PDE4B IC₅₀18 nM210 nM

The analogue’s higher molecular weight and ethoxy group reduce solubility but improve metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator